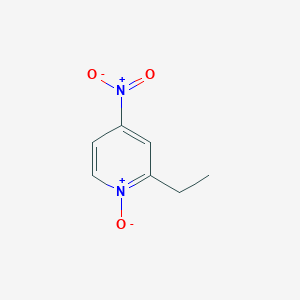

2-Ethyl-4-nitropyridine 1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKALKJBYTZOONQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 Ethyl 4 Nitropyridine 1 Oxide

Reactions Involving the Pyridine (B92270) N-Oxide Functionality

The N-oxide group significantly influences the electronic properties of the pyridine ring. The oxygen atom acts as an electron donor through resonance, increasing electron density at the 2- and 4-positions, but also renders these positions susceptible to attack after electrophilic activation of the oxygen.

Deoxygenation Reactions: Methods and Mechanistic Aspects

Deoxygenation is a fundamental transformation of pyridine N-oxides, converting them back to the corresponding pyridine base. This reaction is crucial for synthesizing substituted pyridines where the N-oxide was initially used to direct substitution or activate the ring system. For 2-Ethyl-4-nitropyridine (B8784019) 1-oxide, this process yields 2-Ethyl-4-nitropyridine. Various reagents can accomplish this transformation, often involving trivalent phosphorus compounds or catalytic hydrogenation.

Mechanistically, reagents like trichlorosilane (B8805176) or phosphorus(III) compounds function by an SN2-type attack of the nucleophilic N-oxide oxygen onto the reagent, followed by the collapse of the intermediate to form the pyridine and the corresponding oxidized reagent. Catalytic methods, such as using Palladium on carbon (Pd/C) with a hydrogen source, involve the reduction of the N-O bond on the catalyst surface. researchgate.netscripps.edu

Table 1: Common Deoxygenation Methods for Pyridine N-Oxides

| Reagent/Catalyst | Conditions | Mechanistic Aspect | Reference |

|---|---|---|---|

| PCl₃ or PPh₃ | Heating in a solvent like CHCl₃ or neat | Nucleophilic attack by oxygen on the phosphorus center, followed by elimination. | scripps.edu |

| H₂/Pd/C | Hydrogen atmosphere, various solvents (e.g., EtOH, EtOAc) | Catalytic reduction on the metal surface. | researchgate.net |

| Diphosphorus tetraiodide (P₂I₄) | Dichloromethane, reflux | Gentle deoxygenation to the parent base. | researchgate.net |

| TiCl₄/SnCl₂ | Varies | Reduction of the N-oxide. The stoichiometry can influence other functional groups. | arkat-usa.org |

Rearrangement Reactions (e.g., Sigmatropic Shifts)

Pyridine N-oxides with appropriate substituents can undergo rearrangement reactions, a notable example being the acs.orgacs.org sigmatropic rearrangement of allyloxypyridine N-oxides. arkat-usa.org This type of reaction typically involves heating the 2-allyloxypyridine (B1265830) N-oxide, which leads to the formation of N-allyloxy-2-pyridones and 3-allyl-N-hydroxy-2-pyridones. arkat-usa.org

For 2-Ethyl-4-nitropyridine 1-oxide itself, sigmatropic rearrangements are not a characteristic reaction unless a suitable migrating group is introduced, for example, at the C3 or C5 position. However, other types of rearrangements, such as the acid-catalyzed rearrangement of 2-nitroaminopyridine N-oxides to 2-amino-5-nitropyridine (B18323) N-oxides, highlight the potential for structural reorganization within this class of compounds. arkat-usa.org

Nucleophilic Attack at the N-Oxide Oxygen

The oxygen atom of the N-oxide is a site of nucleophilicity and can be attacked by strong electrophiles. This initial activation is often the first step in the functionalization of the pyridine ring at the C2 or C4 positions. A classic example is the reaction with acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA), which can lead to the formation of 2-acetoxy or 2-hydroxypyridine (B17775) derivatives via the Polonovski rearrangement. bme.hu In the case of this compound, the presence of the ethyl group at the C2 position would sterically and electronically influence the outcome of such reactions, potentially favoring attack at the C6 position if it were unsubstituted.

Reactivity of the Nitro Group: Diverse Transformations

The 4-nitro group is a powerful electron-withdrawing group that strongly influences the reactivity of the pyridine ring and is itself a site for chemical transformations.

Reduction of the Nitro Moiety to Amino and Other Derivatives

The reduction of the nitro group is a key reaction, providing access to 4-aminopyridine (B3432731) derivatives, which are important building blocks in medicinal chemistry and materials science. This transformation can be achieved using various reducing systems, with the product often being 2-Ethyl-4-aminopyridine 1-oxide or, if deoxygenation occurs simultaneously, 2-Ethyl-4-aminopyridine.

The choice of reducing agent and conditions can allow for selective reduction. For instance, catalytic transfer hydrogenation using Pd/C or Pt/C with a hydrogen donor like 1,4-cyclohexadiene (B1204751) can rapidly and safely reduce the nitro group. researchgate.net The use of iron powder in an acidic medium (like acetic or hydrochloric acid) is a classical and effective method for converting aromatic nitro compounds to amines. mdpi.org Photochemical methods have also been explored for the selective reduction of nitroarenes to N-arylhydroxylamines. mdpi.com

Table 2: Reagents for the Reduction of the Nitro Group in 4-Nitropyridine (B72724) 1-Oxide

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Iron / Acetic Acid | Reflux | 4-Aminopyridine (deoxygenation occurs) | mdpi.org |

| Iron / HCl | Aqueous | 4-Aminopyridine (deoxygenation occurs) | mdpi.org |

| H₂ / Pd/C | Hydrogen atmosphere | 4-Aminopyridine (deoxygenation occurs) | researchgate.net |

| SnCl₂ / TiCl₄ | Varies | Can yield 4-aminopyridine, azo, or azoxy compounds depending on stoichiometry. | arkat-usa.org |

Nucleophilic Aromatic Substitution (SNAr) Driven by the Nitro Group

The 4-nitro group strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it. In 4-nitropyridine 1-oxide, the nitro group itself can act as a leaving group and be displaced by a variety of nucleophiles. sciencemadness.org This reactivity provides a powerful method for introducing diverse substituents at the C4 position. The reaction proceeds through a Meisenheimer-type intermediate, the stability of which is enhanced by the electron-withdrawing nitro group.

For this compound, nucleophiles can attack the C4 position, leading to the displacement of the nitrite (B80452) ion (NO₂⁻). This reaction pathway is highly efficient for a range of nucleophiles.

Table 3: Nucleophilic Substitution of the Nitro Group in 4-Nitropyridine 1-oxide Derivatives

| Nucleophile | Reagent/Conditions | Product (4-Substituent) | Reference |

|---|---|---|---|

| Chloride | Concentrated HCl, heat | Chloro | sciencemadness.org |

| Bromide | Concentrated HBr, heat | Bromo | sciencemadness.org |

| Ethoxide | Sodium Ethoxide / Ethanol | Ethoxy | sciencemadness.org |

| Hydroxide | NaOH / H₂O | Hydroxy | sciencemadness.org |

| Alkoxides | NaOMe / MeOH | Methoxy | cas.cz |

This SNAr reaction is a cornerstone of the chemistry of 4-nitropyridine 1-oxides, allowing for the synthesis of a wide array of 4-substituted pyridine N-oxides, which can then be deoxygenated to the final pyridine products if desired. sciencemadness.orgcas.cz

Influence of the N-Oxide on Nitro Group Reactivity and Regioselectivity

The presence of the N-oxide group in this compound significantly modulates the reactivity of the nitro group and the regioselectivity of reactions on the pyridine ring. The N-oxide group acts as an electron-donating group, which can influence the electronic properties of the entire molecule. nih.govabertay.ac.uk This electron-donating nature, in conjunction with the strongly electron-withdrawing nitro group, creates a "push-pull" electronic environment that enhances the versatility of these compounds as intermediates in organic synthesis. nih.gov

The N-oxide functionality can also be involved in rearrangements. For example, 2-nitroaminopyridine N-oxides can be converted to 2-amino-5-nitropyridine N-oxides under acidic conditions through a process that may involve a sigmatropic rearrangement. arkat-usa.org

Transformations at the Ethyl Substituent: Selective Modifications

The ethyl group at the C2 position of this compound can undergo selective modifications, although the reactivity of the pyridine ring and the nitro group often dominates. One approach to functionalizing such alkyl substituents is through photoredox catalysis. Pyridine N-oxides can act as hydrogen atom transfer (HAT) precursors under visible light, generating oxygen-centered radicals that can abstract hydrogen atoms from C(sp³)–H bonds. acs.org This allows for the alkylation and heteroarylation of unactivated C-H bonds. acs.org The reactivity of these generated radicals can be fine-tuned by modifying the structure of the pyridine N-oxide. acs.org

While direct functionalization of the ethyl group in this compound is not extensively detailed in the provided search results, the general principles of C-H functionalization using pyridine N-oxides as HAT agents are applicable. acs.org For instance, protocols have been developed for the alkylation of various C-H substrates, including those with electron-donating or -withdrawing groups. acs.org The regioselectivity of these reactions can be influenced by the nature of the substrate and the specific HAT catalyst used. acs.org

Electrophilic and Nucleophilic Reactions on the Pyridine Ring System

The pyridine ring in this compound is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity being heavily influenced by the substituents. nih.govabertay.ac.ukacs.org The N-oxide group generally increases the electron density at the C2, C4, and C6 positions, making them more susceptible to electrophilic attack compared to the parent pyridine. abertay.ac.uksapub.org However, the presence of the strongly deactivating nitro group at the C4 position significantly alters this reactivity pattern.

Regioselectivity in Ring Functionalization

The interplay between the activating N-oxide and the deactivating nitro group leads to specific regioselectivity in functionalization reactions. For 4-nitropyridine N-oxides, nucleophilic attack is generally favored at the C2 and C6 positions. acs.org For instance, direct arylation and alkylation of nitropyridine N-oxides with Grignard reagents show distinct regioselectivity: arylation occurs at the C2/C6 positions, while alkylation takes place at the C3 position. acs.org This demonstrates that the nature of the nucleophile can dictate the position of attack.

Vicarious nucleophilic substitution (VNS) is another powerful method for the functionalization of nitropyridines. researchgate.netacs.org In 3-nitropyridines, VNS reactions with ammonia (B1221849) and amines occur at the position para to the nitro group. researchgate.net This high regioselectivity makes VNS a valuable tool for introducing substituents at specific positions on the pyridine ring.

Metal-Mediated and Catalytic Reactions: Cross-Couplings and C-H Functionalization

Metal-mediated and catalytic reactions provide versatile pathways for the functionalization of the pyridine ring in this compound.

Cross-Coupling Reactions: Cross-coupling reactions, often catalyzed by transition metals like palladium or nickel, are widely used for forming carbon-carbon and carbon-heteroatom bonds. While specific examples for this compound are not abundant in the search results, the general reactivity of pyridine N-oxides in such reactions is well-established. For example, 2-halopyridine N-oxides can undergo arylation, alkenylation, and alkylation with Grignard reagents, providing a solution for regioselective functionalization at the C2/C6 positions. acs.org

C-H Functionalization: Direct C-H functionalization has emerged as a powerful strategy for modifying pyridine rings. researchgate.net Pyridine N-oxides can be used as directing groups or reactive intermediates in these transformations. For instance, titanacyclopropanes have been shown to react with pyridine N-oxides to achieve C2-H alkylation with high regioselectivity. researchgate.net Furthermore, photoredox catalysis using pyridine N-oxides as hydrogen atom transfer (HAT) precursors allows for the functionalization of unactivated C(sp³)–H bonds, as mentioned previously. acs.orgchemrxiv.org This approach enables the introduction of alkyl groups onto the pyridine ring system. acs.orgchemrxiv.org

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation of 2 Ethyl 4 Nitropyridine 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the determination of molecular structure in solution. For 2-Ethyl-4-nitropyridine (B8784019) 1-oxide, a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon resonances, confirming the proposed connectivity.

Proton and Carbon-13 NMR Chemical Shift Analysis

The ¹H NMR spectrum of 2-Ethyl-4-nitropyridine 1-oxide displays characteristic signals corresponding to the ethyl and pyridine (B92270) ring protons. The ethyl group protons appear as a triplet and a quartet, indicative of their coupling. The protons on the pyridine ring exhibit distinct chemical shifts influenced by the electron-withdrawing nitro group and the N-oxide functionality.

Similarly, the ¹³C NMR spectrum reveals the unique carbon environments within the molecule. The chemical shifts of the aromatic carbons are significantly affected by the substituents, providing key insights into the electronic structure of the pyridine ring.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound (Note: As specific experimental data is not publicly available, this table is populated with predicted values based on known substituent effects on similar pyridine N-oxide systems for illustrative purposes.)

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2-CH₂ | 2.85 (q) | 23.5 |

| 2-CH₃ | 1.30 (t) | 13.8 |

| 3-H | 8.15 (d) | 125.0 |

| 5-H | 7.90 (dd) | 120.5 |

| 6-H | 8.50 (d) | 140.2 |

| C2 | - | 155.4 |

| C3 | 8.15 | 125.0 |

| C4 | - | 148.9 |

| C5 | 7.90 | 120.5 |

| C6 | 8.50 | 140.2 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To further solidify the structural assignment, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): The COSY spectrum establishes proton-proton coupling networks. For this compound, this would confirm the connectivity within the ethyl group (correlation between the methylene (B1212753) and methyl protons) and the coupling between adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. This technique allows for the definitive assignment of each carbon signal to its attached proton(s).

Vibrational Spectroscopy (IR and Raman): Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

The IR spectrum of this compound is expected to show strong absorption bands characteristic of the nitro group (asymmetric and symmetric stretches) and the N-oxide bond. The aromatic C-H and C=C stretching vibrations of the pyridine ring, as well as the aliphatic C-H stretching and bending vibrations of the ethyl group, would also be prominent features. Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations and the skeletal modes of the pyridine ring.

Table 2: Expected Vibrational Frequencies for this compound (Note: This table presents typical frequency ranges for the expected functional groups.)

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1500 |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1320 |

| N-Oxide (N-O) | Stretch | 1300 - 1200 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

Mass Spectrometry (MS): Molecular Weight Determination and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation pattern. For this compound, a high-resolution mass spectrum would provide the exact mass, confirming its elemental composition.

The electron ionization (EI) mass spectrum is anticipated to show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation pathways for pyridine N-oxides include the loss of an oxygen atom from the N-oxide group, as well as fragmentation of the alkyl side chain. The presence of the nitro group would also influence the fragmentation pattern, potentially leading to the loss of NO₂ or NO.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Note: The m/z values are based on the expected molecular formula C₇H₈N₂O₃ and common fragmentation patterns.)

| Fragment Ion | m/z (predicted) | Description |

| [M]⁺ | 168 | Molecular Ion |

| [M-O]⁺ | 152 | Loss of oxygen from N-oxide |

| [M-CH₃]⁺ | 153 | Loss of a methyl radical |

| [M-C₂H₅]⁺ | 139 | Loss of an ethyl radical |

| [M-NO₂]⁺ | 122 | Loss of a nitro group |

X-ray Crystallography: Definitive Solid-State Molecular Structure and Intermolecular Interactions

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional arrangement in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination: Bond Lengths, Bond Angles, and Torsion Angles

A single-crystal X-ray diffraction analysis of this compound would yield a detailed structural model. This would allow for the precise measurement of all bond lengths, bond angles, and torsion angles within the molecule. The planarity of the pyridine ring, the orientation of the ethyl and nitro groups relative to the ring, and the geometry of the N-oxide functionality would be definitively established. This data is crucial for understanding steric and electronic effects within the molecule and for computational modeling studies.

Table 4: Representative Bond Lengths and Angles for a Substituted Pyridine N-Oxide System (Note: As a crystal structure for the target molecule is not available, this table provides typical values for comparison.)

| Bond/Angle | Typical Value |

| C-C (aromatic) | 1.38 - 1.40 Å |

| C-N (aromatic) | 1.33 - 1.35 Å |

| N-O (N-oxide) | ~1.29 Å |

| C-N (nitro) | ~1.48 Å |

| N-O (nitro) | ~1.22 Å |

| C-C-C (in ring) | ~120° |

| C-N-C (in ring) | ~118° |

| O-N-O (nitro) | ~125° |

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Hole Interactions)

The supramolecular architecture and crystal packing of this compound, like other para-nitro substituted pyridine-1-oxides, are significantly influenced by a variety of non-covalent interactions. These interactions, though weaker than covalent bonds, are crucial in determining the solid-state structure and properties of the compound. Detailed analyses, combining crystallographic data from sources like the Cambridge Structural Database (CSD) with theoretical density functional theory (DFT) calculations, have elucidated the nature and interplay of these forces. The primary non-covalent interactions involving this class of molecules are π-hole interactions centered on the nitro group and hydrogen bonds involving the N-oxide group.

Hydrogen Bonding

The N-oxide group in 4-nitropyridine (B72724) 1-oxide derivatives serves as a potent hydrogen bond acceptor. In the crystal structure of related compounds, the oxygen atom of the N-oxide group readily participates in hydrogen bonding with suitable donor molecules. For instance, in a co-crystal with 4-nitrophenol, the N-oxide group establishes a hydrogen bond with the acidic hydrogen atom of the phenol. nih.gov This ability to act as an electron donor in hydrogen bond formation is a key feature of the N-oxide functionality. nih.gov

Theoretical calculations on model systems further quantify the strength of these interactions. DFT calculations (at the PBE0-D3/def2-TZVP level of theory) on complexes of 4-nitropyridine 1-oxide with hydrogen bond donors reveal interaction energies that are characteristic of typical hydrogen bonds. nih.gov

π-Hole Interactions

A significant and directional non-covalent interaction observed in this compound and its analogues is the π-hole interaction associated with the nitro group. nih.gov The electron-withdrawing nature of the two oxygen atoms in the nitro group creates a region of positive electrostatic potential (a "π-hole") on the nitrogen atom of the nitro group, perpendicular to the plane of the group. nih.govacs.org This electron-deficient region can interact favorably with electron-rich species (Lewis bases).

Interplay and Cooperativity

Remarkably, a synergistic relationship often exists between the hydrogen bonding at the N-oxide site and the π-hole interactions at the nitro group. nih.gov The formation of a hydrogen bond (or other σ-hole interactions like halogen or coordination bonds) at the N-oxide group can enhance the electron-withdrawing effect on the pyridine ring. This, in turn, increases the positive electrostatic potential of the π-hole on the nitro group, making it a stronger Lewis acid and favoring a more potent π-hole interaction. nih.gov

DFT calculations have demonstrated moderate to strong cooperativity effects between π-hole and hydrogen bonding interactions. nih.gov For example, when the N-oxide group is coordinated to a Lewis acid (like BF₃) or a metal, the π-acidity of the nitro group is enhanced, promoting stronger π-hole interactions with adjacent molecules in the solid state. nih.gov This interplay is a crucial factor in the crystal engineering and design of materials based on nitropyridine-1-oxide scaffolds.

The table below summarizes the calculated interaction energies and equilibrium distances for model complexes, illustrating the strength of various non-covalent interactions involving the 4-nitropyridine 1-oxide framework.

| Complex Type | Interaction | Interacting Molecules | Calculated Interaction Energy (ΔE, kcal/mol) | Equilibrium Distance (d, Å) |

| Hydrogen Bond (HB) | O···H | 4-Nitropyridine 1-oxide & H₂O | -6.8 | 1.902 |

| Halogen Bond (XB) | O···I | 4-Nitropyridine 1-oxide & IF | -7.2 | 2.766 |

| Coordination Bond (CB) | O···Cu | 4-Nitropyridine 1-oxide & Cu(acac)₂ | -21.2 | 1.942 |

| Triel Bond (TrB) | O···B | 4-Nitropyridine 1-oxide & BF₃ | -73.1 | 1.611 |

Data adapted from DFT calculations (PBE0-D3/def2-TZVP) on model systems of 4-nitropyridine 1-oxide. nih.gov These values provide a reference for the magnitude of interactions possible for this compound.

Theoretical and Computational Chemistry Studies of 2 Ethyl 4 Nitropyridine 1 Oxide

Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular structure, stability, and reactivity. For pyridine (B92270) N-oxide derivatives, these methods illuminate the influence of substituents like the ethyl and nitro groups on the electronic environment of the aromatic system.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of computational chemistry, widely used to determine the optimized molecular geometry and other ground state properties of molecules. researchgate.net For nitropyridine N-oxides, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), provide detailed insights into bond lengths, bond angles, and dihedral angles. researchgate.net

Studies on analogues like 2-nitropyridine-N-oxide (2-NPO) reveal that the introduction of a nitro group ortho to the N-oxide functionality has a measurable effect on the pyridine ring's geometry compared to the parent pyridine-oxide (PO). For instance, in 2-NPO, the N-O bond length is slightly altered, and changes are observed in the ring's bond angles, such as a narrowing of the C2–N1–C6 angle and a widening of the N1–C2–C3 angle. nih.gov The presence of an ethyl group at the C2 position in 2-Ethyl-4-nitropyridine (B8784019) 1-oxide is expected to introduce further steric and electronic effects, influencing the planarity and bond parameters of the heterocyclic ring.

Table 1: Representative Calculated Geometric Parameters for a Nitropyridine N-Oxide Analogue (2-nitropyridine-N-oxide) Note: This data is for a related compound and serves to illustrate typical DFT results. Atom numbering may differ.

| Parameter | Bond Length (Å) / Angle (°) | Method/Basis Set |

| N-O Bond Length | ~1.28 | MP2/aug-cc-pVDZ |

| C-NO2 Bond Length | ~1.47 | MP2/aug-cc-pVDZ |

| N1–C2–N8 Angle | ~119.3 | B3LYP/AVDZ |

| O-N-O Angle (Nitro) | ~125.0 | MP2/aug-cc-pVDZ |

Source: Based on data from theoretical investigations of 2-nitropyridine-N-oxide. nih.gov

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are crucial for understanding a molecule's reactivity and intermolecular interaction sites. researchgate.netrsc.org

The MEP map provides a visualization of the charge distribution across a molecule. For nitropyridine N-oxides, the MEP typically shows negative potential (red/yellow regions) around the oxygen atoms of the N-oxide and nitro groups, indicating their susceptibility to electrophilic attack and their role in forming hydrogen bonds. researchgate.netnih.gov Positive potential (blue regions) is generally located around the hydrogen atoms of the ring and alkyl substituents.

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. researchgate.net In molecules like 2,6-dimethyl-4-nitropyridine (B1587124) N-oxide, the HOMO is typically distributed over the pyridine ring and the N-oxide group, while the LUMO is concentrated on the nitro group and the aromatic ring. This distribution indicates that the N-oxide and the ring act as the primary electron donor, while the nitro group acts as the principal electron acceptor, facilitating intramolecular charge transfer. researchgate.net

Table 2: Typical FMO and Reactivity Descriptor Data for a Nitropyridine N-Oxide Analogue

| Descriptor | Value (eV) | Significance |

| HOMO Energy | -7.0 to -8.0 | Electron-donating ability |

| LUMO Energy | -3.0 to -4.0 | Electron-accepting ability |

| HOMO-LUMO Gap | ~4.0 | Chemical reactivity and stability |

| Dipole Moment | ~1.0 to 2.0 D | Molecular polarity |

Note: Values are illustrative, based on typical DFT calculations for similar compounds. researchgate.netrsc.org

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Analyses

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, translating complex wavefunctions into the familiar language of Lewis structures, including bonds, lone pairs, and delocalization effects. uni-muenchen.dewikipedia.org In nitropyridine N-oxides, NBO analysis reveals significant delocalization and hyperconjugative interactions. nih.gov The interaction between filled (donor) and empty (acceptor) orbitals, such as the delocalization of a lone pair from the N-oxide oxygen into the antibonding orbitals of the ring (n → π*), stabilizes the molecule. wisc.edu This analysis quantifies the stabilization energy (E(2)) associated with these charge-transfer interactions, highlighting the electronic interplay between the N-oxide, the nitro group, and the pyridine ring. uni-muenchen.dewisc.edu

Atoms in Molecules (AIM) theory, developed by Richard Bader, analyzes the topology of the electron density to define atoms and bonds. nih.gov AIM studies on related compounds like 2-nitropyridine-N-oxide have provided clear evidence for the electronic interactions between the nitro group and the heterocyclic ring, and can be used to characterize the nature of chemical bonds (e.g., covalent, ionic, charge transfer). nih.gov The analysis of the Laplacian of the electron density can pinpoint areas of charge concentration and depletion, corroborating the findings from MEP analysis. nih.gov

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states and the calculation of energy barriers that govern reaction rates.

Transition State Characterization and Activation Energy Calculations

For reactions involving 2-Ethyl-4-nitropyridine 1-oxide, such as nucleophilic aromatic substitution, computational methods can map out the entire reaction pathway. thieme-connect.com This involves locating the geometry of the transition state (the highest point on the energy profile between reactant and product) and calculating the activation energy (the energy difference between the reactant and the transition state). researchgate.netresearchgate.net

Theoretical studies on the reactions of halopyridines with nucleophiles have quantified the effect of leaving groups and substituents on reaction rates. thieme-connect.com For a molecule like this compound, DFT calculations could be used to model the addition of a nucleophile to the ring, the formation of a Meisenheimer-like intermediate, and the subsequent departure of a leaving group. The calculated activation energies would provide quantitative predictions of reaction feasibility and regioselectivity. Studies on related systems have successfully determined transition states and energy gaps, indicating the utility of these methods. researchgate.net

Conformational Analysis and Intramolecular Dynamics

The presence of a non-symmetrical substituent like an ethyl group introduces conformational flexibility. Conformational analysis computationally explores the different spatial arrangements of a molecule and their relative energies. For this compound, key dynamic processes include the rotation of the ethyl group and the torsional motion of the nitro group.

Computational Prediction and Validation of Spectroscopic Data

Computational chemistry provides powerful tools for predicting and understanding the spectroscopic properties of molecules like this compound. Through methods rooted in quantum mechanics, it is possible to calculate various spectra, offering insights that complement and help interpret experimental data. Density Functional Theory (DFT) is a particularly prominent method for these investigations due to its favorable balance of accuracy and computational cost.

Theoretical NMR Chemical Shifts and Vibrational Frequencies

The prediction of Nuclear Magnetic Resonance (NMR) and vibrational (infrared and Raman) spectra is a cornerstone of computational structural elucidation. For this compound, these theoretical calculations can predict the precise spectral signatures arising from its unique arrangement of atoms.

NMR Chemical Shifts: The theoretical ¹H and ¹³C NMR chemical shifts are typically calculated using the Gauge-Invariant Atomic Orbital (GIAO) method, often in conjunction with a DFT functional like B3LYP. core.ac.uk These calculations provide the absolute isotropic shielding values for each nucleus, which are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The results are crucial for assigning peaks in experimental spectra, especially for complex molecules where signals might overlap. Solvent effects, which can be significant, are often modeled using methods like the Polarizable Continuum Model (PCM).

Vibrational Frequencies: Theoretical vibrational frequencies are obtained by calculating the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of harmonic frequencies corresponding to the fundamental vibrational modes of the molecule. For a more accurate comparison with experimental FT-IR and FT-Raman spectra, these calculated frequencies are often uniformly scaled using a specific factor to account for anharmonicity and methodological approximations. nih.govresearchgate.net The Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific types of molecular vibrations, such as C-H stretches, NO₂ symmetric and asymmetric stretches, or ring deformation modes. researchgate.net

Table 1: Illustrative Theoretical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Calculated using GIAO-B3LYP/6-311+G(d,p) in DMSO (PCM), referenced to TMS.

| Atom | Predicted Chemical Shift (ppm) |

| ¹³C NMR | |

| C2 | ~150-155 |

| C3 | ~120-125 |

| C4 | ~140-145 |

| C5 | ~118-123 |

| C6 | ~135-140 |

| CH₂ | ~25-30 |

| CH₃ | ~12-16 |

| ¹H NMR | |

| H3 | ~8.0-8.5 |

| H5 | ~7.8-8.3 |

| H6 | ~8.5-9.0 |

| CH₂ | ~2.8-3.3 |

| CH₃ | ~1.3-1.8 |

Table 2: Illustrative Theoretical Vibrational Frequencies (cm⁻¹) for this compound Calculated at the B3LYP/6-311G(d,p) level. Scaled values are provided for comparison with experimental data.

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Vibrational Assignment (PED) |

| ~3100 | ~3050 | Aromatic C-H stretch |

| ~2980 | ~2930 | Aliphatic C-H stretch (CH₂) |

| ~1610 | ~1580 | C=C/C=N ring stretch |

| ~1540 | ~1510 | Asymmetric NO₂ stretch |

| ~1350 | ~1325 | Symmetric NO₂ stretch |

| ~1250 | ~1225 | N-O stretch |

| ~850 | ~835 | C-H out-of-plane bend |

UV-Vis Absorption Spectra Prediction (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This approach calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT can identify the key π→π* and n→π* transitions responsible for its absorption bands.

The calculations provide the maximum absorption wavelength (λmax), excitation energy, and oscillator strength (f) for each transition. The oscillator strength indicates the probability of a given transition occurring, with higher values corresponding to more intense absorption peaks. The analysis of the molecular orbitals involved (e.g., Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) reveals the nature of the electronic transition, such as intramolecular charge transfer. Studies on the parent compound, 4-nitropyridine (B72724) N-oxide, have shown that solvent effects can cause significant shifts in the absorption spectrum (solvatochromism), which can also be modeled effectively using TD-DFT combined with continuum solvent models. jchemrev.comresearchgate.net

Table 3: Illustrative Predicted Electronic Transitions for this compound Calculated using TD-B3LYP/6-311+G(d,p) in methanol (B129727) (PCM).

| Transition | λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | ~330-350 | ~3.5-3.7 | ~0.4-0.6 | HOMO → LUMO (π→π) |

| S₀ → S₂ | ~280-300 | ~4.1-4.4 | ~0.1-0.2 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | ~250-270 | ~4.6-4.9 | ~0.05-0.1 | HOMO → LUMO+1 (n→π*) |

Aromaticity Analysis and Electronic Delocalization Studies

The concept of aromaticity is central to understanding the stability, reactivity, and electronic properties of cyclic conjugated systems like the pyridine ring in this compound. Computational methods allow for the quantification of aromaticity through various indices.

Aromaticity Indices:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion calculates the absolute magnetic shielding at the center of the ring (NICS(0)) or above the ring plane (e.g., NICS(1)zz). nih.govacs.org Negative values typically indicate aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).

Harmonic Oscillator Model of Aromaticity (HOMA): This geometric index evaluates the degree of bond length equalization in the ring. A HOMA value of 1 implies a fully aromatic system like benzene, while values closer to 0 indicate a non-aromatic, bond-alternating structure. jchemrev.comresearchgate.net

Electronic Delocalization Analysis:

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. orientjchem.org For this compound, it can quantify the π-conjugation within the ring and the electronic interactions between the ring and the substituents (ethyl, nitro, and N-oxide groups). This provides insight into the push-pull nature of the molecule, where the N-oxide group acts as a π-donor and the nitro group as a strong π-acceptor. jchemrev.com

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density (ρ(r)). orientjchem.org By examining properties at the bond critical points (BCPs), such as the electron density and its Laplacian, one can characterize the nature of chemical bonds (e.g., shared-shell vs. closed-shell interactions) and assess bond orders, providing a detailed picture of electron distribution. scispace.com

These analyses for this compound would reveal how the interplay between the electron-donating N-oxide and ethyl groups and the electron-withdrawing nitro group modulates the aromaticity and electron density distribution of the pyridine ring, which in turn governs its chemical reactivity.

Table 4: Illustrative Predicted Aromaticity and Electronic Properties for this compound Based on DFT calculations.

| Property | Predicted Value/Description |

| Aromaticity Indices | |

| HOMA | ~0.85 - 0.95 |

| NICS(1)zz | ~ -10 to -15 ppm |

| NBO Analysis | |

| π(C=C) → π(C=C) delocalization energy | High, indicating significant ring conjugation |

| LP(O) → π(N-C) delocalization (N-oxide) | Moderate, indicating donor character |

| π(ring) → π*(NO₂) delocalization | Strong, indicating acceptor character |

| QTAIM Analysis | |

| Ring C-C Bond Critical Point (BCP) ρ(r) | Intermediate between single and double bonds |

| Ring C-C Bond Ellipticity | High, confirming π-character |

Applications of 2 Ethyl 4 Nitropyridine 1 Oxide in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Molecular Architectures

2-Ethyl-4-nitropyridine (B8784019) 1-oxide serves as a valuable starting material for the synthesis of more elaborate and complex molecules. The presence of the N-oxide and nitro groups significantly influences the electron distribution within the pyridine (B92270) ring, activating it for a variety of chemical transformations.

The reactivity of the nitro group is a key feature that allows for its substitution by a wide range of nucleophiles. This enables the introduction of diverse functional groups at the 4-position of the pyridine ring, thereby facilitating the construction of a vast library of substituted pyridine derivatives. For instance, the nitro group in the related compound 4-nitropyridine-N-oxide can be readily replaced by negative ions, a characteristic that extends to its 2-ethyl derivative, making it a cornerstone for preparing 4-substituted pyridines that are otherwise challenging to access. sciencemadness.org

Furthermore, the N-oxide moiety can be deoxygenated to the corresponding pyridine, offering another level of synthetic flexibility. This deoxygenation, often achieved using reagents like phosphorus trichloride (B1173362) or through catalytic hydrogenation, provides access to 2-ethyl-4-substituted pyridines. The combination of these transformations allows for a stepwise and controlled diversification of the pyridine core, making 2-Ethyl-4-nitropyridine 1-oxide a foundational element for building complex molecular frameworks.

The ethyl group at the 2-position also offers opportunities for further functionalization. While less reactive than the nitro group, its benzylic-like protons can potentially be involved in condensation or oxidation reactions under specific conditions, adding another dimension to its synthetic utility. The interplay between the directing effects of the ethyl, nitro, and N-oxide groups governs the regioselectivity of further substitutions on the pyridine ring, allowing for the precise design of intricate molecular structures.

Role as a Precursor in the Synthesis of Specific Heterocyclic Scaffolds

The most prominent application of this compound is its crucial role as a key intermediate in the synthesis of the anti-tuberculosis drug, ethionamide (B1671405). nih.gov The synthesis of ethionamide from 2-ethylpyridine (B127773) involves a series of transformations where this compound is a pivotal intermediate.

The established synthetic route to ethionamide highlights the strategic importance of this compound. The process typically involves the following key steps:

N-Oxidation: 2-Ethylpyridine is first oxidized to 2-ethylpyridine 1-oxide.

Nitration: The resulting N-oxide is then nitrated to yield this compound.

Further Transformations: The nitro group is subsequently converted to a thioamide group through a series of reactions, ultimately leading to the formation of ethionamide.

This well-documented pathway underscores the significance of this compound as a precursor for this specific and medicinally important heterocyclic scaffold. The reactivity of the nitro group in this intermediate is paramount for the introduction of the sulfur functionality required for the biological activity of ethionamide.

Beyond ethionamide, the inherent reactivity of this compound suggests its potential as a precursor for a variety of other heterocyclic systems. For example, reduction of the nitro group to an amino group would yield 4-amino-2-ethylpyridine (B1313794) 1-oxide, a versatile intermediate for the synthesis of fused heterocyclic systems like imidazopyridines or triazolopyridines. Subsequent manipulation of the N-oxide and ethyl groups could lead to a diverse range of novel heterocyclic structures with potential applications in medicinal chemistry and materials science.

Participation in Cascade and Tandem Reactions for Efficient Synthesis

While specific examples of cascade or tandem reactions directly involving this compound are not extensively documented in the literature, its structural features make it a prime candidate for such efficient synthetic strategies. Cascade reactions, where a single event triggers a series of intramolecular transformations, and tandem reactions, which involve multiple sequential intermolecular reactions in a single pot, are powerful tools for building molecular complexity in an atom- and step-economical manner.

The multiple reactive sites on the this compound molecule—the nitro group, the N-oxide, and the ethyl group—could be strategically exploited in the design of cascade sequences. For instance, a nucleophilic attack on the 4-position, displacing the nitro group, could be the initiating step of a cascade. The newly introduced nucleophile could then participate in a subsequent intramolecular reaction with the ethyl group or another functional group introduced onto the pyridine ring.

Drawing parallels from the broader field of heterocyclic chemistry, nitropyridines have been utilized in multicomponent reactions (MCRs) to construct complex pyridine derivatives. buketov.edu.kzbohrium.commdpi.comresearchgate.netresearchgate.net For example, the Hantzsch pyridine synthesis, a classic MCR, can be adapted to use nitro-substituted precursors to generate highly functionalized dihydropyridines and pyridines. bohrium.commdpi.com It is conceivable that this compound or its derivatives could be employed as a component in such MCRs, leading to the rapid assembly of complex heterocyclic scaffolds.

The development of novel cascade and tandem reactions involving this compound represents a promising area for future research, with the potential to streamline the synthesis of complex molecules and libraries of compounds for biological screening.

Function as a Reagent, Ligand, or Catalyst in Targeted Organic Transformations

The chemical properties of this compound suggest its potential to function not only as a building block but also as a reagent, ligand, or even a catalyst in specific organic transformations.

As a Reagent:

Pyridine N-oxides, in general, can act as mild oxidizing agents. The N-oxide oxygen atom can be transferred to other substrates under appropriate conditions. While the primary utility of this compound lies in its role as a synthetic intermediate, its potential as an oxygen transfer reagent in specific contexts should not be overlooked.

As a Ligand:

The N-oxide functionality and the pyridine nitrogen (after deoxygenation) are both potential coordination sites for metal ions. Pyridine N-oxides are known to act as ligands for transition metals, forming stable complexes. The electronic properties of the pyridine ring, modulated by the ethyl and nitro substituents, would influence the coordinating ability of this compound and its derivatives. These metal complexes could find applications in catalysis or as functional materials. For instance, the related 2-carboxylic acid-4-nitropyridine-1-oxide has been used as an organic ligand to synthesize new metal-organic complexes with interesting structural and fluorescence properties.

As a Catalyst:

Pyridine N-oxides have emerged as a class of versatile organocatalysts. nih.govresearchgate.net They can act as Lewis bases to activate silicon-based reagents in a variety of asymmetric transformations, including allylations and aldol (B89426) reactions. nih.govmdpi.com Chiral pyridine N-oxides, in particular, have been successfully employed as catalysts to induce enantioselectivity. nih.govmdpi.com While this compound itself is achiral, it could serve as a scaffold for the synthesis of chiral derivatives that could function as organocatalysts.

Furthermore, pyridine N-oxides have been utilized as hydrogen atom transfer (HAT) catalysts in photoredox catalysis for C-H functionalization reactions. acs.orgchemrxiv.org The generation of an oxygen-centered radical from the N-oxide enables the abstraction of hydrogen atoms from various substrates. The electronic nature of the substituents on the pyridine ring can be tuned to modify the reactivity of the HAT catalyst. The presence of the electron-withdrawing nitro group in this compound would significantly influence its electronic properties and, consequently, its potential as a HAT catalyst precursor.

Emerging Research Avenues and Future Directions in the Chemistry of 2 Ethyl 4 Nitropyridine 1 Oxide

Development of Innovative and Sustainable Synthetic Methodologies

The traditional synthesis of nitropyridine N-oxides often involves a two-step process: N-oxidation of the parent pyridine (B92270) followed by nitration using harsh mixed acids. These methods can suffer from drawbacks such as low selectivity, significant acid waste, and safety concerns. google.com Consequently, research is shifting towards more sustainable and efficient synthetic protocols.

Flow Chemistry and Microreactors: A significant advancement is the adoption of continuous flow synthesis using microchannel reactors. This technology offers superior heat and mass transfer, allowing for precise control over reaction conditions, which is crucial for managing highly exothermic nitration reactions. google.com A method for the continuous preparation of 4-nitropyridine (B72724) N-oxide has been developed by injecting a solution of pyridine N-oxide in concentrated sulfuric acid and a mixed acid into a microreactor, achieving reaction times of 7 to 20 minutes at 90-130°C. google.com Adapting this microreactor technology for the synthesis of 2-ethyl-4-nitropyridine (B8784019) 1-oxide could significantly improve safety, reduce waste, and enhance yield by minimizing the formation of isomers.

Greener Oxidation and Nitration Systems: The development of greener oxidizing agents is another key research avenue. While hydrogen peroxide (H₂O₂) is an atom-economical oxidant, its uncatalyzed reaction with pyridines is slow. nih.gov Innovations include the use of H₂O₂ in combination with CO₂, which forms peroxymonocarbonate in situ, a much more potent oxidizing agent. nih.gov Other approaches focus on one-pot oxidation and nitration reactions. A patented method describes a single-step process using catalysts like acetic anhydride (B1165640), concentrated sulfuric acid, and maleic anhydride for the oxidation phase, with sodium nitrate (B79036) added to accelerate the subsequent nitration, reportedly increasing yields by over 10% compared to conventional methods. google.com

| Method | Key Features | Potential Advantages for 2-Ethyl-4-nitropyridine 1-oxide Synthesis |

| Traditional Batch Synthesis | Two-step process: N-oxidation then nitration with mixed acids. | Established procedure. |

| Continuous Flow Synthesis | Utilizes microchannel reactors for rapid heat/mass transfer. google.com | Enhanced safety, improved selectivity, reduced reaction time, lower waste. |

| CO₂-Mediated H₂O₂ Oxidation | In situ generation of peroxymonocarbonate as a powerful oxidant. nih.gov | Avoids metal catalysts, high atom economy, environmentally benign. |

| One-Pot Oxidation/Nitration | Combines oxidation and nitration into a single step with specific catalysts. google.com | Reduced processing time and cost, potentially higher overall yield. |

Exploration of Advanced Catalytic Roles and Coordination Chemistry

The functional groups of this compound—the N-oxide oxygen, the nitro group oxygens, and the pyridine nitrogen—present multiple coordination sites, making it a promising ligand for creating novel metal complexes and catalysts.

The N-oxide group is known to enhance the electrophilicity of the pyridine ring, particularly at the C2 and C6 positions, facilitating nucleophilic attacks and serving as a precursor for metal-catalyzed cross-coupling reactions. Research on related compounds has demonstrated this potential. For instance, 2-carboxylic acid-4-nitropyridine-1-oxide has been used to synthesize new zinc(II) complexes, where the metal center is coordinated by oxygen atoms from both the carboxylate and the nitro groups, forming distorted octahedral geometries. ccspublishing.org.cn These complexes exhibit interesting fluorescence properties, suggesting potential applications in sensor technology. ccspublishing.org.cn

Furthermore, pyridine N-oxides are effective ligands and auxiliaries in catalysis. They have been employed in palladium-catalyzed direct C-H arylation for the synthesis of complex bipyridine and terpyridine structures. researchgate.net The electron-withdrawing nature of the nitro group in this compound can modulate the electronic properties of a metal center, potentially leading to catalysts with unique reactivity and selectivity. Future research could focus on synthesizing and characterizing coordination complexes of this compound with various transition metals to explore their catalytic activity in reactions such as C-H activation, cross-coupling, and oxidation.

| Functional Group | Coordination Site | Potential Catalytic Role / Application |

| N-Oxide Group | Oxygen Atom | Ligand for transition metals; can act as an internal oxidant. |

| Nitro Group | Oxygen Atoms | Bidentate or monodentate coordination; modulates electronic properties of metal centers. ccspublishing.org.cn |

| Pyridine Ring | Nitrogen Atom (after reduction) | Classic pyridine-type coordination for catalysis. |

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding synthetic efforts. For pyridine N-oxide derivatives, methods like Density Functional Theory (DFT) have been successfully used to study electronic structures, acid-base properties, and spectroscopic characteristics. researchgate.netacs.org

For this compound, computational studies can elucidate the influence of the ethyl and nitro groups on the electron distribution and reactivity of the pyridine N-oxide ring. The N-oxide group significantly influences the shielding of the ring nitrogen in NMR spectroscopy, an effect that is strongly modulated by the powerful electron-withdrawing 4-nitro group. researchgate.net Theoretical calculations can predict ¹H, ¹³C, and ¹⁵N NMR chemical shifts, aiding in the structural characterization of new derivatives. researchgate.net

Moreover, computational modeling can be used to design novel derivatives with tailored properties. By simulating modifications to the ethyl group or introducing other substituents on the ring, researchers can predict changes in reactivity, coordination ability, and electronic properties. For example, DFT calculations can model the excited-state dynamics to predict photophysical properties, as has been done for related 2-amino-4-nitropicoline N-oxides, which could be relevant for developing new photoactive materials. nauka.gov.plresearchgate.net This predictive power allows for the rational design of molecules for specific applications in catalysis or materials science before undertaking extensive synthetic work.

| Computational Method | Target Property | Application in Derivative Design |

| Density Functional Theory (DFT) | Electronic Structure, Bond Lengths, Angles acs.org | Predicting reactivity and stability of new derivatives. |

| GIAO/DFT | NMR Chemical Shifts (¹³C, ¹⁵N) researchgate.net | Aiding structural confirmation of synthesized compounds. |

| Time-Dependent DFT (TD-DFT) | Excited State Energies, UV-VIS Spectra researchgate.net | Designing molecules with specific optical or photophysical properties. |

| NBO Analysis | Donor-Acceptor Interactions, Charge Distribution nauka.gov.pl | Understanding substituent effects and designing ligands with tailored electronic properties. |

Interdisciplinary Applications in Chemical Methodology and Materials Science

While its primary role is as a pharmaceutical intermediate, the unique chemical functionality of this compound opens doors to broader applications in chemical synthesis and materials science.

Chemical Methodology: The reactivity of the nitro and N-oxide groups makes this compound a versatile building block. The nitro group can be readily reduced to an amino group, providing a handle for a wide range of further chemical transformations. Pyridine N-oxides also act as oxygen transfer reagents in various chemical reactions. researchgate.net For instance, 4-nitropyridine N-oxide has been used as a reoxidant in osmium-catalyzed oxidative cyclizations, a critical step in the construction of pyrrolidines. researchgate.net The ethyl group at the 2-position can also be functionalized, potentially serving as an anchor point for more complex molecular architectures.

Materials Science: The field of supramolecular chemistry offers exciting possibilities. Pyridine and terpyridine units are fundamental building blocks for creating self-assembling polymers and materials with interesting optical and electronic properties. tue.nl By modifying this compound, for example by converting the ethyl group into a polymerizable moiety or a group capable of non-covalent interactions (like hydrogen bonding), it could be incorporated into novel supramolecular structures or functional polymers. The strong dipole moment characteristic of nitropyridine N-oxides could be harnessed to create materials with useful nonlinear optical (NLO) properties, a field where 3-methyl-4-nitropyridine-1-oxide has already shown significant promise. nauka.gov.pl

Q & A

Basic: What are the preferred synthetic routes for 2-Ethyl-4-nitropyridine 1-oxide, and how can regioselectivity be optimized?

Answer:

The synthesis typically involves the oxidation of 2-ethyl-4-nitropyridine using peracetic acid or meta-chloroperbenzoic acid (mCPBA) under controlled conditions. Key steps include:

- Regioselective oxidation : The pyridine nitrogen is oxidized to form the N-oxide group, with regioselectivity influenced by steric and electronic effects of the ethyl and nitro substituents .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used to isolate the product.

- Yield optimization : Reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 substrate-to-oxidant) are critical for minimizing side products like over-oxidized derivatives .

Basic: What are the key physicochemical properties of this compound relevant to experimental design?

Answer:

Note : Thermal decomposition above 150°C necessitates stability testing via thermogravimetric analysis (TGA) for high-temperature applications .

Basic: Which chemical reactions are most characteristic of this compound?

Answer:

- Nucleophilic substitution : The nitro group at the 4-position can be displaced by nucleophiles (e.g., amines, thiols) under basic conditions .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, forming 2-ethyl-4-aminopyridine 1-oxide, a precursor for bioactive derivatives .

- Coordination chemistry : The N-oxide group acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in catalysis or materials science .

Advanced: How does the stability of this compound vary under different experimental conditions?

Answer:

- Thermal stability : Decomposition occurs above 150°C, releasing NOₓ gases. TGA and differential scanning calorimetry (DSC) are recommended to assess safe handling ranges .

- Photostability : UV-Vis studies indicate sensitivity to prolonged UV exposure, necessitating amber glassware for light-sensitive reactions .

- pH-dependent hydrolysis : The N-oxide group hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) conditions, forming pyridine derivatives. Buffered solutions (pH 5–8) are optimal for long-term storage .

Advanced: What methodological approaches are used to evaluate the biological activity of this compound derivatives?

Answer:

- In vitro assays : Cytotoxicity screening (e.g., MTT assay on cancer cell lines) and antimicrobial testing (MIC against S. aureus or E. coli) .

- Mechanistic studies : Molecular docking simulations predict interactions with biological targets (e.g., DNA topoisomerases or kinases) .

- Metabolic profiling : LC-MS/MS identifies metabolites formed via nitro-reduction or oxidative pathways in hepatic microsomes .

Advanced: Which analytical techniques are most effective for characterizing this compound and its derivatives?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns and N-oxide formation (e.g., deshielded pyridine protons at δ 8.5–9.0 ppm) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

- Mass spectrometry : High-resolution ESI-MS verifies molecular ions ([M+H]⁺ at m/z 183.1) and fragmentation pathways .

Advanced: How can contradictions in reported reactivity data for pyridine N-oxides be resolved?

Answer:

- Reproducibility checks : Replicate studies under standardized conditions (solvent, temperature, catalyst) to isolate variables .

- Computational modeling : DFT calculations predict electronic effects of substituents (e.g., nitro vs. ethyl groups) on reaction pathways .

- Meta-analysis : Compare datasets across literature to identify trends (e.g., Hammett plots correlating substituent effects with reaction rates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.